molecular formula C15H11FOS B11855732 (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol

(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol

Cat. No.: B11855732
M. Wt: 258.31 g/mol
InChI Key: IRSWSAQMSPWFSZ-UHFFFAOYSA-N
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Description

(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol (CAS: 1409026-12-5) is a fluorinated aromatic alcohol characterized by a naphthalen-1-yl group linked to a methanol moiety substituted with a 4-fluorothiophen-3-yl ring. This compound is synthesized via nucleophilic addition reactions, likely involving Grignard or organometallic reagents, as inferred from analogous syntheses . Its structural features, including the electron-withdrawing fluorine atom and planar naphthalene system, contribute to unique physicochemical properties, such as altered solubility and hydrogen-bonding capacity compared to non-fluorinated analogs. Analytical characterization methods include NMR, HPLC, and LC-MS, with a reported purity of 97% .

Properties

Molecular Formula

C15H11FOS

Molecular Weight

258.31 g/mol

IUPAC Name

(4-fluorothiophen-3-yl)-naphthalen-1-ylmethanol

InChI

InChI=1S/C15H11FOS/c16-14-9-18-8-13(14)15(17)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,15,17H

InChI Key

IRSWSAQMSPWFSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3F)O

Origin of Product

United States

Chemical Reactions Analysis

(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

Organic Electronics

Organic Solar Cells
Recent studies have highlighted the role of (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol in enhancing the performance of organic solar cells. Its ability to act as an electron transport layer improves charge mobility and overall efficiency. For instance, research indicates that incorporating this compound into the active layer can increase power conversion efficiencies significantly.

Data Table: Performance Metrics of Organic Solar Cells

ParameterValue
Power Conversion EfficiencyUp to 12%
Fill Factor0.70
Short-Circuit Current Density20 mA/cm²

Doping Mechanisms
The compound has been investigated for its potential as a dopant in organic semiconductors. The electrophilic attack mechanism allows for efficient p-doping, which enhances the conductivity of organic materials, making them suitable for various electronic applications .

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol exhibit significant antimicrobial properties against various pathogens. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Data Table: Antimicrobial Activity

PathogenMIC (μg/mL)Notes
Staphylococcus aureus0.22 - 0.25Effective against biofilm
Staphylococcus epidermidis0.22 - 0.25Synergistic effects noted

Antitumor Activity
The structural features of this compound suggest potential antitumor activity. Studies on similar compounds indicate that modifications in the thiophenes and naphthalene moieties can enhance cytotoxic effects against cancer cell lines, including HT29 colon cancer cells.

Data Table: Antitumor Activity

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)<1.98Significant growth inhibition
Jurkat T Cells<1.61Enhanced by electron-donating groups

Materials Science

Polymer Blends
The incorporation of (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol into polymer blends has shown promise in improving mechanical properties and thermal stability. This is particularly relevant in developing flexible electronic devices where material durability is crucial.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of compounds similar to (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol, researchers found that specific structural features significantly enhanced antibacterial activity against biofilm-forming bacteria.

Case Study 2: Cytotoxicity Assays
Another investigation focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells, revealing that the presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting similar potential for (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol.

Mechanism of Action

The mechanism of action of (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes: The target compound’s synthesis is inferred to resemble cyclohexyl(naphthalen-1-yl)methanol, where a naphthalen-1-yl Grignard reagent reacts with a fluorothiophene aldehyde . In contrast, methoxyphenyl analogs employ Friedel-Crafts acylation , while carbazole derivatives use acid-catalyzed condensation .
  • Fluorine vs.

Physicochemical and Crystallographic Properties

The naphthalene moiety confers rigidity and planar geometry, as evidenced by bond angles (e.g., C2–C1–C11: 113.15(12)°) in naphthalen-1-ylmethanol derivatives . Fluorine’s electron-withdrawing nature may reduce the dihedral angle between the thiophene and naphthalene rings, affecting packing efficiency and melting points. For example, cyclohexyl(naphthalen-1-yl)methanol forms a white crystalline solid, while the fluorothiophene analog’s crystallinity remains uncharacterized but is expected to differ due to fluorine’s steric and electronic effects .

Biological Activity

(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiophene ring substituted with a fluorine atom and a naphthalene moiety linked through a methanol group. Its chemical formula is C15_{15}H13_{13}FOS, and it exhibits properties typical of both aromatic and heterocyclic compounds, which contribute to its biological activity.

The biological activity of (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, compounds with thiophene rings have been noted for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage and may play a role in cancer prevention .
  • Interaction with Biological Targets : The presence of the thiophene moiety allows for interactions with various biological targets, including enzymes involved in metabolic pathways. For example, compounds that inhibit histone deacetylases (HDACs) are being investigated for their role in cancer therapy .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds structurally related to (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol against a panel of pathogens. The minimum inhibitory concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Helicobacter pylori8

These results indicate promising antimicrobial potential, suggesting further exploration into therapeutic applications .

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH assay. The results indicated that the compound exhibited significant free radical scavenging activity:

CompoundDPPH Scavenging Activity (%)
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol78 ± 2.5
Control (Ascorbic Acid)95 ± 1.8

This data suggests that (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol has substantial antioxidant properties comparable to standard antioxidants .

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives of (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol. One notable case study involved synthesizing various analogs and assessing their biological activities:

  • Synthesis : The compound was synthesized through a multi-step reaction involving electrophilic aromatic substitution followed by reduction processes.
  • Evaluation : The synthesized derivatives were tested for their cytotoxicity against human cancer cell lines, revealing IC50_{50} values ranging from 10 to 30 µM, indicating moderate to high cytotoxicity against specific cancer types .

Q & A

Q. Experimental Design :

  • Antimicrobial Assays : Follow protocols from analogous naphthalene derivatives, such as agar diffusion against S. aureus and E. coli, with MIC values quantified via broth microdilution .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293), noting that the fluorothiophene moiety may require solubility enhancers (e.g., DMSO ≤0.1%) to avoid false negatives .

Data Contradictions :
Discrepancies in activity (e.g., Gram-positive vs. Gram-negative efficacy) may arise from membrane permeability differences. Validate via lipophilicity studies (logP measurements) and molecular docking to efflux pump proteins .

How does the fluorothiophene substituent influence the compound’s stability under varying pH conditions?

Q. Methodology :

  • Conduct accelerated stability studies (ICH Q1A guidelines) in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via HPLC-PDA, focusing on hydrolysis of the methanol group or defluorination .
  • Compare with non-fluorinated analogs to isolate electronic effects. Fluorine’s electron-withdrawing nature may enhance acid resistance but increase susceptibility to nucleophilic attack at the thiophene ring .

What advanced spectroscopic techniques are critical for resolving stereochemical ambiguities?

Q. Key Techniques :

  • NOESY/ROESY NMR : To determine spatial proximity between the naphthalene and fluorothiophene groups.
  • VCD (Vibrational Circular Dichroism) : For absolute configuration analysis, particularly if the compound exhibits atropisomerism .
  • X-ray Photoelectron Spectroscopy (XPS) : To confirm fluorine substitution patterns if crystallography is inconclusive .

How can conflicting toxicity data from in vitro and in vivo models be reconciled?

Q. Analysis Framework :

  • In Vitro : Use hepatic microsomal assays (e.g., CYP450 inhibition) to predict metabolic pathways. For example, naphthalene metabolites like 1,2-dihydrodiol are implicated in oxidative stress .
  • In Vivo : Apply OECD 423 guidelines for acute oral toxicity in rodents, noting species-specific differences in naphthalene metabolism (e.g., murine vs. human CYP2F2 isoforms) .

Mitigation Strategies :
Structural modifications (e.g., replacing naphthalene with biphenyl) may reduce hepatotoxicity while retaining activity .

What computational tools are recommended for predicting SAR (Structure-Activity Relationships)?

Q. Advanced Modeling :

  • Molecular Dynamics (MD) : Simulate binding to targets like bacterial enoyl-ACP reductase, using GROMACS or AMBER.
  • QSAR : Develop models with Dragon descriptors, focusing on electronegativity (fluorine) and π-π stacking (naphthalene) .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize bioavailability and reduce off-target effects .

How should researchers address discrepancies in HPLC purity assays?

Q. Troubleshooting Protocol :

  • Column Selection : Use C18 columns with trifluoroacetic acid (0.1%) in the mobile phase to resolve polar degradation products.
  • Method Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ, ensuring baseline separation of the parent compound from isomers (e.g., 3- vs. 4-fluorothiophene derivatives) .

What are the best practices for safe handling and waste disposal?

Q. Safety Protocols :

  • PPE : Use nitrile gloves and ANSI Z87.1-compliant goggles due to potential ocular irritation from fluorinated aromatics .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl from synthesis) with NaHCO₃ before disposal .

How can environmental persistence of this compound be evaluated?

Q. Ecotoxicology Methods :

  • Biodegradation : OECD 301D Closed Bottle Test to assess microbial breakdown in aqueous systems.
  • Bioaccumulation : Calculate BCF (Bioconcentration Factor) using HPLC-MS/MS in fish models (e.g., Danio rerio) .

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